molecular formula C10H10F3NOS B14068243 1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one

1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one

Cat. No.: B14068243
M. Wt: 249.25 g/mol
InChI Key: LIFKFTSDAYNBAM-UHFFFAOYSA-N
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Description

1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one is a propan-1-one derivative featuring a phenyl ring substituted with an amino (-NH₂) group at position 2 and a trifluoromethylthio (-SCF₃) group at position 4. The ketone moiety (propan-1-one) is attached to the phenyl ring, contributing to its planar structure. The trifluoromethylthio group is a strong electron-withdrawing substituent, which significantly influences the compound’s electronic properties, solubility, and reactivity .

Properties

Molecular Formula

C10H10F3NOS

Molecular Weight

249.25 g/mol

IUPAC Name

1-[2-amino-4-(trifluoromethylsulfanyl)phenyl]propan-1-one

InChI

InChI=1S/C10H10F3NOS/c1-2-9(15)7-4-3-6(5-8(7)14)16-10(11,12)13/h3-5H,2,14H2,1H3

InChI Key

LIFKFTSDAYNBAM-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=C(C=C(C=C1)SC(F)(F)F)N

Origin of Product

United States

Preparation Methods

This can be achieved through radical trifluoromethylation, a process that has gained importance in the synthesis of pharmaceuticals, agrochemicals, and materials . The amino group is then introduced through nitration followed by reduction, and the propanone moiety is added via Friedel-Crafts acylation. Industrial production methods may involve optimized reaction conditions and catalysts to improve yield and efficiency.

Chemical Reactions Analysis

1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines.

Scientific Research Applications

1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The amino group can form hydrogen bonds with target proteins, while the propanone moiety can participate in various chemical interactions. These combined effects contribute to the compound’s biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 1-(2-Amino-4-(trifluoromethylthio)phenyl)propan-1-one can be compared to related propan-1-one derivatives. Key differences arise from substituent variations, which impact physicochemical properties, synthetic routes, and biological activities.

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
This compound C₁₀H₁₀F₃NOS 249.29 -NH₂ (position 2), -SCF₃ (position 4) High lipophilicity, electron-deficient aromatic ring
1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one C₁₂H₁₃F₃OS 262.29 -C₂H₅ (position 3), -SCF₃ (position 2) Increased hydrophobicity due to ethyl group
1-(4-((tert-Butyldimethylsilyl)oxy)phenyl)propan-1-one C₁₆H₂₆O₂Si 290.46 -OTBS (position 4) Enhanced steric bulk, silicon-protected hydroxyl
Neroli Ketone C₁₃H₂₂O 194.32 Cyclohexenyl group Volatile, used in fragrances
(E)-3-(4-(Benzyloxy)phenyl)-2-((substituted benzylidene)amino)-1-(thiazolidin-3-yl)propan-1-one Varies ~400–450 Thiazolidine ring, benzylidene amino Antimicrobial activity

Key Comparisons

Electronic Effects :

  • The trifluoromethylthio (-SCF₃) group in the target compound creates a strong electron-withdrawing effect, reducing electron density on the aromatic ring compared to analogs with electron-donating groups (e.g., -OTBS in ). This makes the target compound less reactive toward electrophilic substitution but more resistant to oxidation .
  • In contrast, compounds like Neroli Ketone with cyclohexenyl groups exhibit neutral electronic profiles, favoring applications in fragrance chemistry.

Synthetic Routes :

  • The target compound’s synthesis likely involves amination and trifluoromethylthiolation steps, whereas 1-(3-Ethyl-2-(trifluoromethylthio)phenyl)propan-1-one requires alkylation.
  • Compounds with thiazolidine rings (e.g., ) employ microwave-assisted condensation, highlighting divergent strategies for introducing nitrogen-containing heterocycles .

Biological Activity: The amino group in the target compound may facilitate hydrogen bonding with biological targets, while the trifluoromethylthio group enhances membrane permeability. This contrasts with chalcone derivatives (e.g., ), where α,β-unsaturated ketones confer antimicrobial activity through Michael addition reactivity. Thiazolidine-based analogs (e.g., ) show superior antifungal activity, suggesting that heterocyclic substituents play a critical role in bioactivity .

Physicochemical Properties :

  • The target compound’s molar mass (249.29 g/mol) and hydrophobicity are intermediate between smaller fragrances (e.g., Neroli Ketone, 194.32 g/mol ) and bulkier analogs like 1-(4-OTBS-phenyl)propan-1-one (290.46 g/mol ).
  • Solubility in organic solvents is expected to be higher than in polar solvents due to the trifluoromethylthio group, a trend also observed in ethyl-substituted analogs .

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